5-Amino-1-[2-(4-methoxyphenyl)ethyl]-4-(6-methyl-1H-1,3-benzodiazol-2-YL)-2,3-dihydro-1H-pyrrol-3-one
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Overview
Description
5-Amino-1-[2-(4-methoxyphenyl)ethyl]-4-(6-methyl-1H-1,3-benzodiazol-2-YL)-2,3-dihydro-1H-pyrrol-3-one is a complex organic compound that belongs to the class of heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-[2-(4-methoxyphenyl)ethyl]-4-(6-methyl-1H-1,3-benzodiazol-2-YL)-2,3-dihydro-1H-pyrrol-3-one typically involves multiple steps. One common method starts with the preparation of the benzodiazole intermediate, which is then coupled with a pyrrolone derivative under specific reaction conditions. The reaction often requires the use of catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
5-Amino-1-[2-(4-methoxyphenyl)ethyl]-4-(6-methyl-1H-1,3-benzodiazol-2-YL)-2,3-dihydro-1H-pyrrol-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The amino and methoxy groups can participate in substitution reactions to form new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of substituted benzodiazole and pyrrolone compounds.
Scientific Research Applications
5-Amino-1-[2-(4-methoxyphenyl)ethyl]-4-(6-methyl-1H-1,3-benzodiazol-2-YL)-2,3-dihydro-1H-pyrrol-3-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Amino-1-[2-(4-methoxyphenyl)ethyl]-4-(6-methyl-1H-1,3-benzodiazol-2-YL)-2,3-dihydro-1H-pyrrol-3-one involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Share a similar aromatic structure and have diverse biological activities.
Imidazole Derivatives: Known for their broad range of chemical and biological properties.
Uniqueness
What sets 5-Amino-1-[2-(4-methoxyphenyl)ethyl]-4-(6-methyl-1H-1,3-benzodiazol-2-YL)-2,3-dihydro-1H-pyrrol-3-one apart is its unique combination of a benzodiazole and pyrrolone ring, which imparts distinct chemical and biological properties not found in other similar compounds.
Properties
Molecular Formula |
C21H22N4O2 |
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Molecular Weight |
362.4 g/mol |
IUPAC Name |
5-imino-1-[2-(4-methoxyphenyl)ethyl]-4-(6-methyl-1H-benzimidazol-2-yl)-2H-pyrrol-3-ol |
InChI |
InChI=1S/C21H22N4O2/c1-13-3-8-16-17(11-13)24-21(23-16)19-18(26)12-25(20(19)22)10-9-14-4-6-15(27-2)7-5-14/h3-8,11,22,26H,9-10,12H2,1-2H3,(H,23,24) |
InChI Key |
YKOBYPIZNLIKRS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)C3=C(CN(C3=N)CCC4=CC=C(C=C4)OC)O |
Origin of Product |
United States |
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